molecular formula C14H18N6O2S B4067822 1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine

1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine

Cat. No. B4067822
M. Wt: 334.40 g/mol
InChI Key: GBRUTJVWVZGMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine, also known as MRS-2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in the regulation of platelet aggregation, thrombosis, and vascular inflammation. MRS-2500 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Research by Bektaş et al. (2010) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds similar to the specified chemical, demonstrating antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

  • Antiviral and Antimicrobial Evaluation : A study by Krishna Reddy et al. (2013) on urea and thiourea derivatives of piperazine doped with Febuxostat, including similar compounds, indicated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Krishna Reddy et al., 2013).

Crystallographic Analysis

  • X-ray Crystallographic Study : Little et al. (2008) conducted an X-ray crystallographic study of related triazenes, including compounds structurally similar to the specified chemical. This provides insights into the crystal structures and properties of such compounds (Little et al., 2008).

Antibacterial and Biofilm Inhibition

  • Novel Bis(Pyrazole-Benzofuran) Hybrids : A study by Mekky and Sanad (2020) on compounds including 1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine demonstrated significant antibacterial efficacies and biofilm inhibition activities. This indicates potential use in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Antitumor Activities

  • Green Synthesis and Antitumor Activity : Ding et al. (2016) researched 1,2,4-triazole Schiff bases containing the specified chemical group, revealing good to excellent inhibitory activity against tumor cells. This suggests potential applications in cancer research and therapy (Ding et al., 2016).

  • In Vitro Antitumor Activity Evaluation : Yurttaş et al. (2014) synthesized and evaluated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds similar to the specified chemical, for their potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).

properties

IUPAC Name

1-methyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-17-5-7-19(8-6-17)11-3-4-12(20(21)22)13(9-11)23-14-16-15-10-18(14)2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRUTJVWVZGMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.